

Application Notes: Isolation and Purification of Procyanidin B2 from Grape Seeds

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Compound of Interest

Compound Name: Procyanidin B2

Cat. No.: B192186

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This document provides detailed protocols and data for the isolation and purification of **Procyanidin B2**, a dimeric proanthocyanidin, from grape seeds. **Procyanidin B2** is a subject of significant research interest due to its potent antioxidant properties and potential health benefits. The following methods describe a general workflow from crude extraction to high-purity isolation suitable for research and development applications.

Data Presentation

The following tables summarize key quantitative data for the extraction and purification of proanthocyanidins from grape seeds.

Table 1: Optimized Conditions for Proanthocyanidin (PAC) Extraction from Grape Seeds

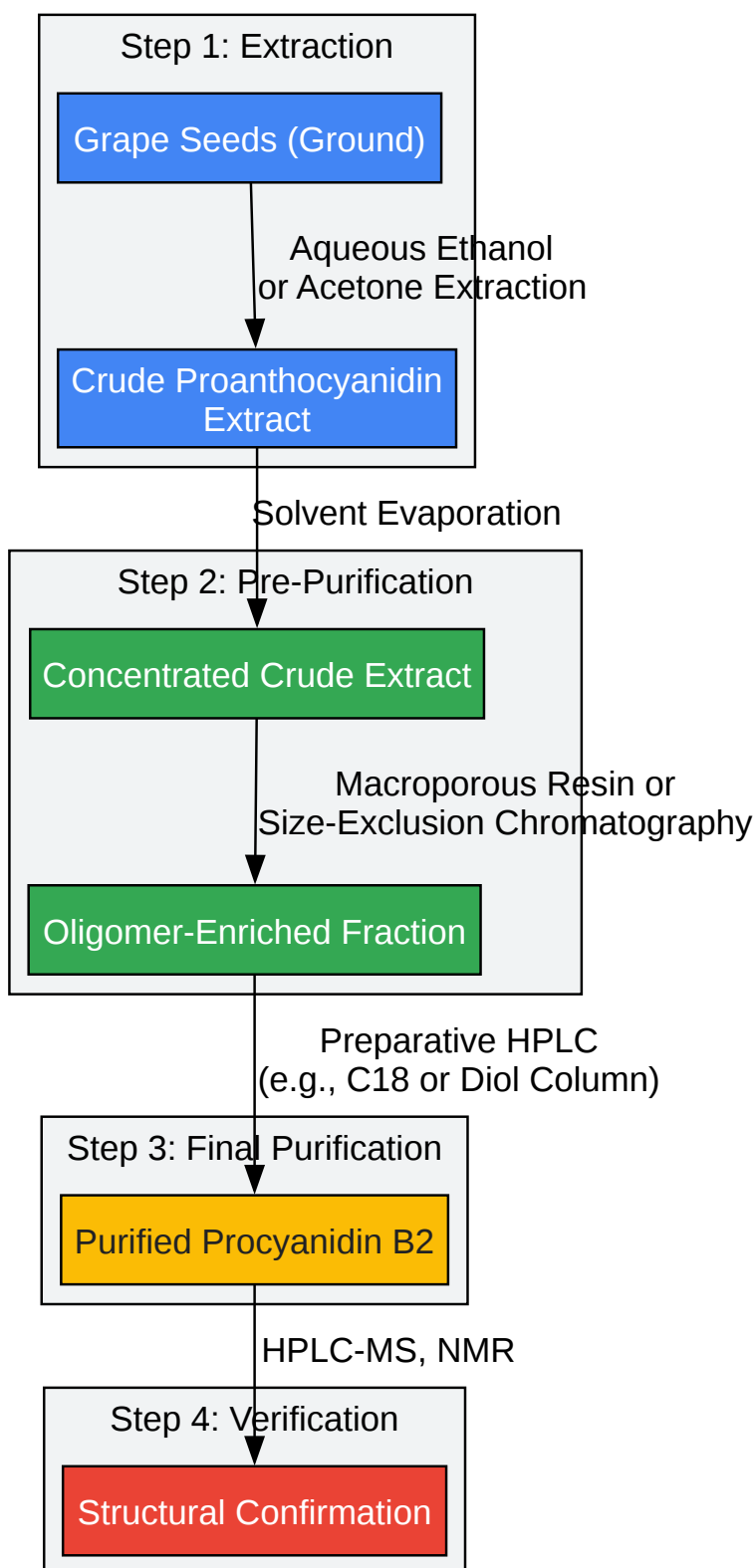
Parameter	Optimized Value	Solvent System	Source
Ultrasonication-Assisted Extraction			
Solvent Concentration	47% Ethanol in Water	Aqueous Ethanol	[1][2]
Solvent-to-Solid Ratio	10:1 (v/w)	Aqueous Ethanol	[1][2]
Sonication Time	53 minutes	Aqueous Ethanol	[1][2]
Temperature	60 °C	Aqueous Ethanol	[1][2]
Conventional Solvent Extraction			
Solvent System	70% Acetone in Water	Aqueous Acetone	[3]
Extraction Time	24 hours	Aqueous Acetone	[3]
Temperature	Room Temperature	Aqueous Acetone	[3]
Microwave-Assisted Extraction (MAE)			
Solvent Concentration	94% Ethanol	Ethanol	[4]
Temperature	170 °C	Ethanol	[4]
Duration	55 minutes	Ethanol	[4]

Table 2: Procyanidin Content in Grape Seeds

Compound	Content Range	Notes	Source
Total Proanthocyanidins	35.3 - 159 mg/g of seed dry weight	Content varies significantly between grape cultivars.	[5]
Procyanidin B2	Identified as the main procyanidin dimer in seeds.	The abundance relative to other flavan-3-ols is typically: (+)-catechin > (-)-epicatechin > procyanidin B2.[5][6]	[5][6]
Monomers, Oligomers, Polymers	Monomers and polymers are often the most abundant fractions.	A typical ratio of monomers:oligomers:polymers can be around 11:34:55.[6]	[5][6]
Commercial Grape Seed Extracts	7-14% (w/w) monomers and dimers.	The majority of commercial extracts consist of polymers (>5 units).	[5]

Experimental Workflow

The overall process for isolating **Procyanidin B2** involves an initial solvent extraction to create a crude extract, followed by one or more chromatographic steps to first enrich the oligomeric fraction and then purify the target compound.



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Caption: Workflow for **Procyanidin B2** Isolation.

Experimental Protocols

Protocol 1: Ultrasonication-Assisted Extraction of Crude Proanthocyanidins

This protocol is based on an optimized green extraction method to obtain a crude extract rich in proanthocyanidins, including **Procyanidin B2**.^{[1][2]}

- Sample Preparation:
 - Obtain grape seeds, either as a byproduct of winemaking or from whole grapes.
 - Dry the seeds thoroughly at a temperature not exceeding 60 °C to prevent degradation.
 - Grind the dried seeds into a fine powder using a high-speed blender or mill.
- Extraction:
 - Prepare the extraction solvent: 47% food-grade ethanol in deionized water (v/v).^{[1][2]}
 - In a suitable vessel, combine the grape seed powder with the extraction solvent at a solvent-to-solid ratio of 10:1 (v/w).^{[1][2]}
 - Place the vessel in an ultrasonic bath and sonicate for 53 minutes at a controlled temperature of 60 °C.^{[1][2]}
- Filtration and Concentration:
 - After extraction, separate the solid residue from the liquid extract by centrifugation followed by filtration (e.g., using Whatman filter paper).
 - Remove the ethanol from the filtrate using a rotary evaporator under reduced pressure at a temperature below 45 °C.
 - The resulting aqueous solution is the crude proanthocyanidin extract. This can be freeze-dried to yield a stable powder for storage.^[3]

Protocol 2: Pre-purification using Macroporous Adsorption Resin

This step aims to remove sugars, acids, and other highly polar impurities while concentrating the proanthocyanidin fraction. AB-8 resin is a common choice for this purpose.

- Resin Preparation:
 - Pack a glass column with AB-8 macroporous adsorption resin.
 - Pre-wash the column sequentially with ethanol and then deionized water until the effluent is neutral.
- Sample Loading:
 - Dissolve the crude extract powder in deionized water to a concentration of approximately 6.0 mg/mL.^[7]
 - Adjust the pH of the sample solution to 4.0.^[7]
 - Load the solution onto the prepared AB-8 resin column at a slow flow rate (e.g., 1.0 bed volume per hour).^[7]
- Elution:
 - Wash the column with 2-3 bed volumes of deionized water (pH 4.0) to remove unretained polar compounds.
 - Elute the proanthocyanidins using a stepwise gradient of aqueous ethanol. Fractions containing oligomers, including **Procyanidin B2**, typically elute with 30-70% ethanol.^[7]
 - Collect fractions and monitor the composition using analytical HPLC.
 - Pool the fractions rich in dimeric procyanidins and concentrate them using a rotary evaporator.

Protocol 3: Purification of Procyanidin B2 by Preparative HPLC

The final step involves high-resolution separation using preparative High-Performance Liquid Chromatography (HPLC) to isolate **Procyanidin B2** to a high degree of purity.

- System Preparation:
 - Equip a preparative HPLC system with a suitable column, such as a reversed-phase C18 or a normal-phase Diol column.^{[8][9]} A Diol column is often preferred for separating procyanidins based on their degree of polymerization.^[9]
 - Prepare the mobile phases. A common system for a Diol column is:
 - Mobile Phase A: Dichloromethane
 - Mobile Phase B: Methanol/Water/Acetic Acid (e.g., 95:3:2, v/v/v)^[9]
 - A common system for a C18 column is:
 - Mobile Phase A: Water with 0.1% formic acid.^[10]
 - Mobile Phase B: Acetonitrile or Methanol.^[10]
- Chromatographic Separation:
 - Dissolve the oligomer-enriched fraction from Protocol 2 in the initial mobile phase solvent.
 - Inject the sample onto the column.
 - Run a linear gradient program to separate the compounds. For a Diol column, a slow increase in the percentage of Mobile Phase B will elute compounds by increasing degree of polymerization (monomers, then dimers, trimers, etc.).^[9]
 - Set the detector to monitor the effluent at approximately 280 nm.
 - Collect the peak corresponding to **Procyanidin B2** based on the retention time of a known standard. The identity of **Procyanidin B2** and other procyanidins like B1, B3, and C1 can

be confirmed via HPLC-MS.[11][12]

- Post-Purification:
 - Evaporate the solvent from the collected fraction under reduced pressure.
 - Freeze-dry the remaining aqueous solution to obtain purified **Procyanidin B2** as a powder.
 - Confirm the purity and identity of the final product using analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[12]

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